Cas no 866131-61-5 (N-(1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)-2-THIOPHENECARBOXAMIDE)
![N-(1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)-2-THIOPHENECARBOXAMIDE structure](https://ja.kuujia.com/scimg/cas/866131-61-5x500.png)
N-(1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)-2-THIOPHENECARBOXAMIDE 化学的及び物理的性質
名前と識別子
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- N-(1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)-2-THIOPHENECARBOXAMIDE
- N-{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}thiophene-2-carboxamide
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- MDL: MFCD03617721
- インチ: 1S/C14H14N4OS/c1-8-7-9(2)15-13-11(8)12(17-18(13)3)16-14(19)10-5-4-6-20-10/h4-7H,1-3H3,(H,16,17,19)
- InChIKey: XTYOGQWKZIUFPC-UHFFFAOYSA-N
- ほほえんだ: CC1C2C(NC(C3SC=CC=3)=O)=NN(C=2N=C(C)C=1)C
N-(1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)-2-THIOPHENECARBOXAMIDE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A933136-1g |
N-{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}thiophene-2-carboxamide |
866131-61-5 | 90% | 1g |
$350.0 | 2024-04-17 | |
abcr | AB297876-100 mg |
N-(1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-thiophenecarboxamide; . |
866131-61-5 | 100mg |
€221.50 | 2023-04-26 | ||
abcr | AB297876-100mg |
N-(1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-thiophenecarboxamide; . |
866131-61-5 | 100mg |
€283.50 | 2025-03-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1613758-5mg |
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide |
866131-61-5 | 98% | 5mg |
¥573.00 | 2024-04-27 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00913152-1g |
N-{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}thiophene-2-carboxamide |
866131-61-5 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1613758-2mg |
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide |
866131-61-5 | 98% | 2mg |
¥495.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1613758-1mg |
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide |
866131-61-5 | 98% | 1mg |
¥535.00 | 2024-04-27 |
N-(1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)-2-THIOPHENECARBOXAMIDE 関連文献
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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2. Back matter
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
N-(1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)-2-THIOPHENECARBOXAMIDEに関する追加情報
Research Briefing on N-(1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)-2-THIOPHENECARBOXAMIDE (CAS: 866131-61-5)
N-(1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)-2-THIOPHENECARBOXAMIDE (CAS: 866131-61-5) is a novel small-molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrazolopyridine-thiophene hybrid scaffold, exhibits promising pharmacological properties, particularly in the modulation of kinase signaling pathways. Recent studies have explored its potential as a therapeutic agent in oncology and inflammatory diseases, leveraging its selective inhibitory activity against specific kinase targets.
The synthesis and structural characterization of 866131-61-5 were first reported in a series of patents and peer-reviewed publications, highlighting its optimized pharmacokinetic profile and enhanced target binding affinity. The compound's design incorporates strategic methyl substitutions on the pyrazolopyridine core, which contribute to its improved metabolic stability and reduced off-target effects. Computational docking studies have further elucidated its binding mode within the ATP-binding pockets of target kinases, providing a rational basis for its observed selectivity.
Recent preclinical investigations have demonstrated the efficacy of 866131-61-5 in inhibiting aberrant kinase activity in cellular models of cancer. For instance, in vitro assays using human cancer cell lines revealed potent antiproliferative effects, with IC50 values in the low micromolar range. Mechanistic studies indicated that the compound induces cell cycle arrest and apoptosis through the suppression of key signaling nodes, such as the PI3K/AKT/mTOR pathway. These findings were corroborated by in vivo xenograft models, where oral administration of the compound led to significant tumor growth inhibition without overt toxicity.
In addition to its anticancer potential, 866131-61-5 has shown promise in modulating inflammatory responses. Preliminary data from animal models of autoimmune diseases suggest that the compound can attenuate cytokine production and immune cell infiltration, likely via its interference with JAK/STAT signaling. This dual functionality positions it as a versatile candidate for further development in both oncology and immunology.
Despite these encouraging results, challenges remain in optimizing the compound's bioavailability and overcoming potential resistance mechanisms. Current research efforts are focused on structural derivatization and formulation strategies to enhance its therapeutic index. Collaborative studies between academic and industrial researchers are underway to advance 866131-61-5 into clinical trials, with the aim of validating its safety and efficacy in human subjects.
In conclusion, N-(1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)-2-THIOPHENECARBOXAMIDE represents a compelling example of rational drug design in chemical biology. Its unique structural features and multifaceted pharmacological activities underscore its potential as a lead compound for the development of next-generation kinase inhibitors. Continued research will be essential to fully realize its therapeutic applications and address existing limitations.
866131-61-5 (N-(1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)-2-THIOPHENECARBOXAMIDE) 関連製品
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